molecular formula C6H11NO3 B108327 N-(2-Hydroxyethyl)-3-oxobutanamide CAS No. 24309-97-5

N-(2-Hydroxyethyl)-3-oxobutanamide

Cat. No. B108327
CAS RN: 24309-97-5
M. Wt: 145.16 g/mol
InChI Key: CYLHYHWFVOHKMK-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-oxobutanamide, also known as N-hydroxyethyl oxobutanoate (NHOB), is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. NHOB is a derivative of oxobutanoic acid, a naturally occurring compound found in plants and animals, and is used as a building block for the synthesis of other compounds. NHOB is a versatile compound that can be used in a variety of ways, such as in synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a tool in drug discovery.

Scientific Research Applications

Carbon Capture and Storage (CCS)

Field

This application falls under the field of Environmental Engineering .

Application Summary

N-(2-Hydroxyethyl)-3-oxobutanamide, specifically the cyclic diamine N-(2-Hydroxyethyl)-piperazine (HEPZ), is used in amine scrubbing, a technique for capturing CO2 . HEPZ has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential replacement for PZ as an activator in the mixed amine system to capture CO2 .

Methods of Application

The solubility of CO2 in aqueous HEPZ solutions was determined for three HEPZ concentrations and four temperatures. The VLE data for HEPZ-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa .

Results

Using the thermodynamic model, the CO2 cyclic capacity, speciation with loading, and heat of reaction for the CO2 capture system by the aqueous HEPZ solution are predicted and analyzed .

Synthesis of N,N-bis-(2-Hydroxyethyl) Oleamide

Field

This application falls under the field of Chemical Engineering .

Application Summary

N,N-bis-(2-hydroxyethyl)oleamide (NHEO) was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst .

Methods of Application

The reaction kinetics at 140°C has been evaluated . Yield optimization has been performed implementing an L4 Taguchi orthogonal array .

Results

The reaction follows a first-order reaction rate, which is in accordance with the proposed reaction mechanism .

properties

IUPAC Name

N-(2-hydroxyethyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-5(9)4-6(10)7-2-3-8/h8H,2-4H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLHYHWFVOHKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947145
Record name N-(2-Hydroxyethyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-3-oxobutanamide

CAS RN

24309-97-5
Record name N-(2-Hydroxyethyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24309-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)acetoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)acetoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of diketene (42.1 g, 0.5 mol) in dichloromethane (100 ml), ethanolamine (30.5 g, 0.5 mol) was added dropwise at 10°-20.C with stirring, and the reaction was carried out at room temperature for 2 hrs. After pouring H2O (200 ml) into the reaction solution, an aqueous layer was separated, washed thrice with dichloromethane and was obtained N-(2-hydroxyethyl)-3-oxobutanamide as an aqueous solution.
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
[Compound]
Name
20.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

23 ml (0.38 mmol) of ethanolamine were added dropwise to a solution of 30 g of diketene (0.36 mol) in 300 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue purified by column chromatography. This gave 41.44 g (0.29 mol, 80% yield) as a white solid.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetonitrile (825 g) and diketene (55.0 g) were introduced into a 5,000 mL four-necked flask, and the mixture was cooled so that the temperature in the flask was lowered to −5 to 0° C. Diketene and 2-aminoethanol were simultaneously added dropwise for 4 hours at a rate of 261.5 g/h and 190 g/h, respectively. In such a case, about 2 hours after the commencement of dropwise addition, the reaction system became uneven, causing stirring difficulty. Therefore, cooled acetonitrile (1,000 g) was further added thereto, and dropwise addition was continued under a suspended state. During the addition, cooling was conducted to maintain the temperature in the flask at −5 to 0° C. Thereafter, 25 g of 2-aminoethanol was added dropwise at a rate of 190 g/h. The resultant was heated to room temperature and aged for 12 hours. Then, while the mixture in the flask was heated to a temperature of 50° C., acetonitrile was removed under reduced pressure, and the resulting mixture was finally kept at a pressure of about 0.001 for 4 hours, to thereby produce about 1,850 g of 2-(acetoacetamido)ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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25 g
Type
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Reaction Step Three
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Type
solvent
Reaction Step Four
Quantity
55 g
Type
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Reaction Step Five
Quantity
825 g
Type
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Reaction Step Five

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